加巴喷丁-d6 HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

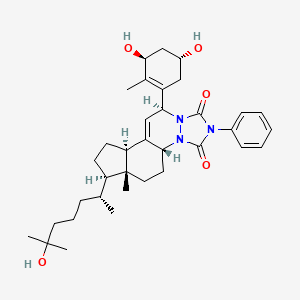

Gabapentin-d6 Hydrochloride is the labelled salt of Gabapentin . Gabapentin is an amino acid structurally related to γ-Aminobutyric Acid, designed to cross the blood-brain barrier . It is used as an anticonvulsant . The molecular formula of Gabapentin-d6 HCl is C9H11D6NO2.HCl .

Molecular Structure Analysis

Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . The molecular formula of Gabapentin is C9H17NO2 . The structural formula of Gabapentin is 1-(Aminomethyl)cyclohexane acetic acid .Chemical Reactions Analysis

Gabapentin is sensitive to heat and mechanical stress, which can lead to intramolecular lactamization . The distance between the carboxyl group (C7) and amino group (N12) of Gabapentin is a key factor determining its chemical stability in the solid state .Physical And Chemical Properties Analysis

Gabapentin is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7 . It is freely soluble in water and both basic and acidic aqueous solutions . Gabapentin showed maximum absorbance at 217 nm with 0.1 N sodium hydroxide as solvent .科学研究应用

Analgesic Effects

Gabapentinoids, including Gabapentin-d6 HCl, are first-line treatments for chronic pain . They exert their analgesic effects by inhibiting calcium-mediated neurotransmitter release, which reduces the transmission of pain signals in the dorsal horn . This makes them effective in managing chronic pain conditions .

Treatment of Epilepsy

Gabapentin was initially developed as a muscle relaxant and later found to have anti-seizure activity . It is approved for the treatment of refractory localization-related epilepsies . This makes it a valuable tool in the management of epilepsy.

Neuropathic Pain Management

Gabapentin is known for its effectiveness in the treatment of chronic pain disorders, particularly neuropathic pain . It is considered a first-line treatment for the management of neuropathic pain .

Research in Drug Design

The structure of gabapentin bound to its interaction site on the calcium channel α2δ subunit has been determined . This paves the way for the rational design of analgesics with greater selectivity and a reduced potential for adverse effects .

Study of Calcium Channel Regulation

Gabapentin is known to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Crystal Structure Analysis

Due to its pharmacokinetic properties, multiple crystal structures containing Gabapentin have been successfully obtained and analyzed . This has led to a better understanding of the drug’s properties and potential applications .

作用机制

Target of Action

Gabapentin-d6 HCl, commonly known as Gabapentin, primarily targets the alpha-2-delta-1 subunit of voltage-gated calcium channels . These channels are located throughout the brain and are crucial for the transmission of signals .

Mode of Action

Instead, it binds with high affinity to the alpha-2-delta-1 subunit of voltage-gated calcium channels . This binding is believed to modulate the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception .

Biochemical Pathways

The effect of Gabapentin is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn . The precise mechanism through which Gabapentin interacts with Cavα2δ subunits and how these interactions lead to an alteration of calcium channel trafficking are still being studied .

Pharmacokinetics

Gabapentin is absorbed from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent . The apparent oral clearance is directly proportional to creatinine clearance . The half-life of Gabapentin in adults with normal renal function is between 5 to 7 hours, and this increases with decreased renal function .

Result of Action

Gabapentin is an anticonvulsant medication used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . It has been found to be effective in treating sleep disorders such as insomnia and restless legs syndrome that are the result of an underlying illness .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Gabapentin, with decreased renal function leading to increased half-life . Furthermore, the presence of other medications can also influence the action of Gabapentin, as it has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

安全和危害

Gabapentin can cause life-threatening breathing problems, especially if you already have a breathing disorder or if you use other medicines that can make you drowsy or slow your breathing . Some people have thoughts about suicide while taking seizure medicine . Seizures may increase if you stop using Gabapentin suddenly .

未来方向

Gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older . Despite RCTs documenting the adverse events of Gabapentinoids on the nervous system, there was no evidence of Gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

属性

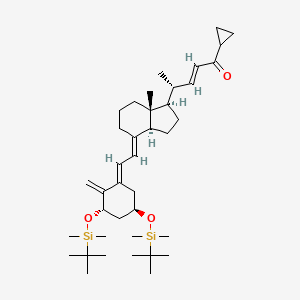

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gabapentin-d6 HCl involves the deuteration of Gabapentin followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Gabapentin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Gabapentin is dissolved in D2O and heated under reflux with NaOH to exchange the hydrogen atoms with deuterium atoms.", "The resulting solution is cooled and acidified with HCl to form Gabapentin-d6.", "Gabapentin-d6 is then dissolved in ethanol and reacted with HCl to form Gabapentin-d6 HCl.", "The product is isolated by filtration and drying." ] } | |

CAS 编号 |

1432061-73-8 |

分子式 |

C9H12NO2D6Cl |

分子量 |

213.74 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

60142-95-2 (unlabelled) |

同义词 |

Gabapentin-d6 Hydrochloride; 1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride |

标签 |

Gabapentin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

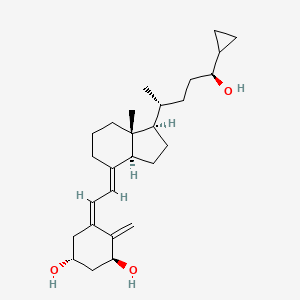

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

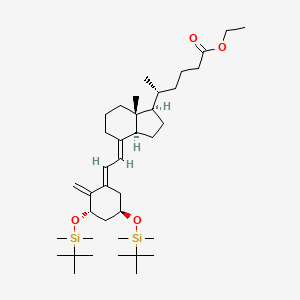

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)